3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine-2,5-dione core substituted with dichloro-hydroxyphenyl and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichloro-Hydroxyphenyl Group: This step involves the reaction of the pyrrolidine-2,5-dione core with a dichloro-hydroxyphenyl derivative, often using a coupling reagent.
Attachment of the Propoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid: A tyrosine derivative with similar structural features.
3-Chloro-4-hydroxyphenylacetic acid: An auxin influx inhibitor with a related chemical structure.
Uniqueness
3-[(3,5-Dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of dichloro-hydroxyphenyl and propoxyphenyl groups attached to a pyrrolidine-2,5-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(3,5-dichloro-4-hydroxyanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-2-7-27-13-5-3-12(4-6-13)23-17(24)10-16(19(23)26)22-11-8-14(20)18(25)15(21)9-11/h3-6,8-9,16,22,25H,2,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDGSBSLAUMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=C(C(=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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